2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid
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Overview
Description
2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of two methyl groups and two fluorine atoms attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoroacetic acid derivatives in a Friedel-Crafts acylation reaction, where the 2,3-dimethylphenyl group is acylated with a difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield this compound derivatives with additional carboxylic acid or ketone functionalities .
Scientific Research Applications
2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The presence of the difluoroacetic acid moiety can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Mefenamic acid: A nonsteroidal anti-inflammatory drug with a similar phenyl structure but different functional groups.
2,3-Dimethylphenylboronic acid: Shares the 2,3-dimethylphenyl group but has a boronic acid moiety instead of difluoroacetic acid.
Uniqueness
2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid is unique due to the presence of both methyl and difluoroacetic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H10F2O2 |
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Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-4-3-5-8(7(6)2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
OVVBGKLJDYEMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)O)(F)F)C |
Origin of Product |
United States |
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